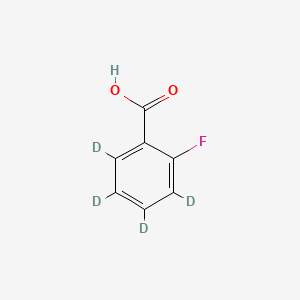

2-Fluorobenzoic Acid-d4

Descripción general

Descripción

2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .

Synthesis Analysis

The synthesis of 2-Fluorobenzoic Acid-d4 involves various chemical reactions . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .Molecular Structure Analysis

The molecular formula of this compound is C7H5FO2 . It is a 2-halobenzoic acid that is benzoic acid carrying a fluoro substituent at position 2 . It is a fluorobenzoic acid and a 2-halobenzoic acid . It is a conjugate acid of a 2-fluorobenzoate .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . Its molecular weight is 140.11 g/mol .Aplicaciones Científicas De Investigación

Isotope Dilution Mass Spectrometry

Müller and Seubert (2014) developed a method for the deuterium labeling of fluorobenzoic acids (FBAs) through an acidic H/D exchange of aromatic hydrogen atoms. This synthesis is advantageous for its simplicity, cost-effectiveness, and the absence of catalysts or further purification requirements. The double-deuterated FBAs serve as internal standards in organic isotope dilution mass spectrometry, enabling the accurate determination of FBAs in complex matrices with simplified analytical evaluation (Müller & Seubert, 2014).

Aggregation and Adsorption Behaviors

Landazuri et al. (2012) investigated the aggregation properties of 2-, 3-, and 4-fluorobenzoic acids and their salts in water, revealing that the position of the fluorine atom significantly impacts solubility, adsorption, and aggregation in solutions. This research provides insights into the behavior of fluorobenzoic acid derivatives in aqueous environments, contributing to the understanding of their potential applications in surfactant and micelle design (Landazuri et al., 2012).

Molecular Structure and Luminescence

Casanovas et al. (2019) synthesized dinuclear complexes using 2-fluorobenzoic acid, demonstrating the sensitization of visible and NIR emitting lanthanide(III) ions. These complexes exhibit photoluminescence in the solid state, with implications for materials science, particularly in the development of luminescent materials (Casanovas et al., 2019).

Vibrational Spectra Analysis

Mukherjee, Singh, and Yadav (2011) conducted a study on the vibrational spectra of 2,4,6-tri-fluorobenzoic acid, employing Raman and IR spectroscopy alongside DFT methods. This research aids in understanding the molecular vibrations and structural characteristics of fluorobenzoic acids, contributing to fields such as molecular spectroscopy and materials characterization (Mukherjee, Singh, & Yadav, 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Fluorobenzoic Acid-d4 is a deuterium-labeled version of 2-Fluorobenzoic Acid . It is primarily used in research as a stable isotope It’s worth noting that stable isotopes like this are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The metabolism of 2-fluorobenzoic acid has been studied extensively in the field of microbiology . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby affecting its bioavailability .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . Its effects would therefore largely depend on the specific context of its use in research.

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747800 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646502-89-8 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

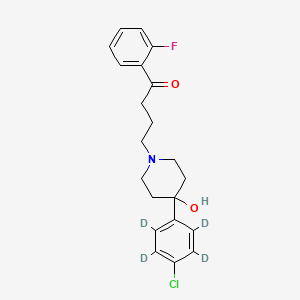

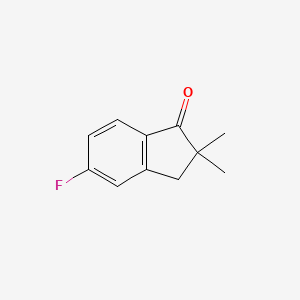

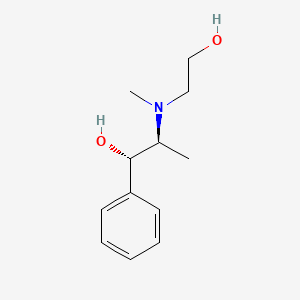

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)